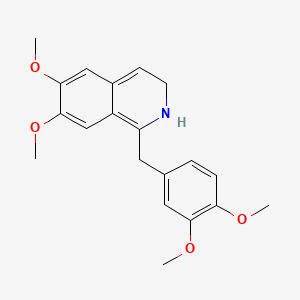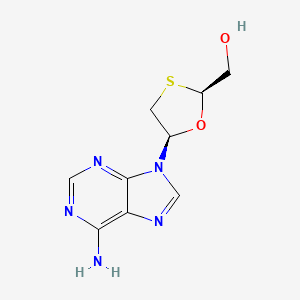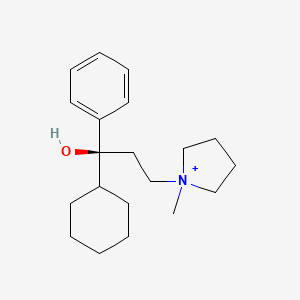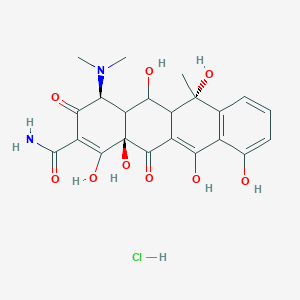
alpha-D-rhamnopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-rhamnopyranose: is a monosaccharide with the molecular formula C6H12O5. It is a six-carbon sugar that exists in a pyranose ring form with an alpha-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a significant role in the structure of glycosides and polysaccharides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-rhamnopyranose can be synthesized through the hydrolysis of natural glycosides that contain rhamnose. Enzymatic hydrolysis using alpha-L-rhamnosidase is a common method. This enzyme specifically hydrolyzes the non-reducing end of alpha-L-rhamnose, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as citrus fruits, where rhamnose is present in glycosidic form. The extraction process includes hydrolysis, purification, and crystallization steps to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form rhamnonic acid.
Reduction: Reduction of this compound can yield rhamnitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst can be used for reduction.
Substitution: Glycosylation reactions often use catalysts like silver triflate or Lewis acids.
Major Products:
Oxidation: Rhamnonic acid.
Reduction: Rhamnitol.
Substitution: Various glycosides depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Alpha-D-rhamnopyranose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for bacterial and plant polysaccharides.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of glycoside-based drugs.
Industry: It is used in the food and beverage industry as a flavoring agent and in the production of bioactive compounds
Wirkmechanismus
The mechanism of action of alpha-D-rhamnopyranose involves its role as a substrate for various enzymes. For example, alpha-L-rhamnosidase catalyzes the hydrolysis of glycosidic bonds in rhamnose-containing compounds. This enzymatic activity is crucial for the metabolism of rhamnose in microorganisms and plants. The molecular targets include glycosidic bonds in polysaccharides and glycosides .
Vergleich Mit ähnlichen Verbindungen
Alpha-L-rhamnopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
Beta-D-rhamnopyranose: Differs in the configuration at the anomeric carbon.
Alpha-D-glucopyranose: Similar hexose sugar but differs in the hydroxyl group positions.
Uniqueness: Alpha-D-rhamnopyranose is unique due to its specific configuration and its role in the formation of rhamnose-containing glycosides and polysaccharides. Its presence in various natural sources and its involvement in biological processes make it distinct from other similar sugars .
Eigenschaften
CAS-Nummer |
28161-49-1 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m1/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-PQMKYFCFSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




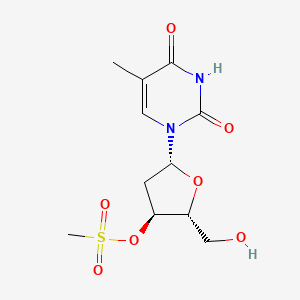


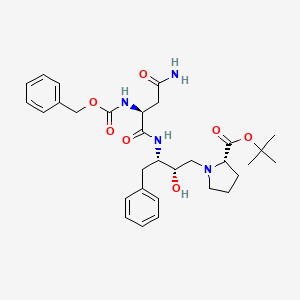
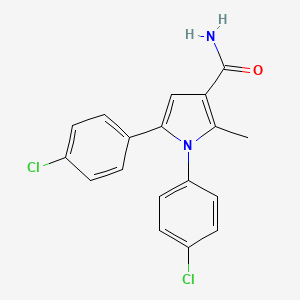

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
